molecular formula C10H15N3O B181948 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol CAS No. 42487-69-4

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol

Cat. No. B181948
CAS RN: 42487-69-4
M. Wt: 193.25 g/mol
InChI Key: MONLCVZETJZNSP-UHFFFAOYSA-N
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Description

“6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C10H15N3O . It has a molecular weight of 193.25 g/mol. The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” is 1S/C10H15N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) .


Physical And Chemical Properties Analysis

“6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” is a solid compound with a molecular weight of 193.25 g/mol .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These derivatives, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, were synthesized and tested using the chick chorioallantoic membrane (CAM) model and DNA binding/cleavage assays. They effectively blocked blood vessel formation and exhibited differential migration and band intensities in DNA binding/cleavage assays, indicating their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antiproliferative Activity Against Cancer Cell Lines

Certain derivatives, specifically 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, were synthesized and shown to have significant antiproliferative effects against various human cancer cell lines. This highlights their potential as anticancer agents. Among the tested compounds, certain derivatives exhibited good activity on all cell lines except one, underlining their selectivity and potential for further research as anticancer agents (Mallesha et al., 2012).

Antibacterial Activity

Compounds containing the 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol structure were synthesized and evaluated for their antibacterial activity. The synthesized compounds were achieved through microwave-assisted synthesis and were found to have significant antibacterial properties, indicating their potential use in antibacterial treatments (C.Merugu et al., 2010).

Plant Growth Stimulation

Derivatives of 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol demonstrated a pronounced plant growth-stimulating effect. The synthesized compounds showed relative effectiveness in stimulating plant growth compared to heteroauxin, suggesting their potential use in agriculture (Pivazyan et al., 2019).

Corrosion Inhibition Properties

Piperidine derivatives, including those related to the 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol structure, were studied for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds were found to effectively inhibit corrosion, showcasing their potential in materials science and engineering (Kaya et al., 2016).

Safety And Hazards

The safety information for “6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-methyl-2-piperidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-7-9(14)12-10(11-8)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONLCVZETJZNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295967
Record name 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol

CAS RN

42487-69-4
Record name MLS002703929
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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